REACTION_CXSMILES
|
C(NC(=O)O)(C)(C)C.[CH3:9][O:10][CH2:11][C:12]1([S:15]([NH2:18])(=[O:17])=[O:16])[CH2:14][CH2:13]1>C(O)(C(F)(F)F)=O.ClCCl>[CH3:9][O:10][CH2:11][C:12]1([S:15]([NH2:18])(=[O:17])=[O:16])[CH2:14][CH2:13]1 |f:0.1,2.3|
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Name
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1-methoxymethylcyclopropylsulfonylamine tert-butylcarbamate
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Quantity
|
1.14 g
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Type
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reactant
|
Smiles
|
C(C)(C)(C)NC(O)=O.COCC1(CC1)S(=O)(=O)N
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Name
|
TFA dichloromethane
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Quantity
|
30 mL
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Type
|
solvent
|
Smiles
|
C(=O)(C(F)(F)F)O.ClCCl
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Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at room temperature for 16 hours
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
The solvent was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue chromatographed over 80 g of SiO2 (
|
Type
|
WASH
|
Details
|
eluting with 0% to 60% ethyl acetate/hexanes to 1-methoxymethylcyclopropylsulfonamide as a white solid (0.55 g, 77% overall over two steps): 1H NMR (CDCl3) δ 0.95 (m, 2H), 1.44 (m, 2H), 3.36 (s, 3H), 3.65 (s, 2H), 4.85 (s, 2H)
|
Reaction Time |
16 h |
Name
|
|
Type
|
|
Smiles
|
COCC1(CC1)S(=O)(=O)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |